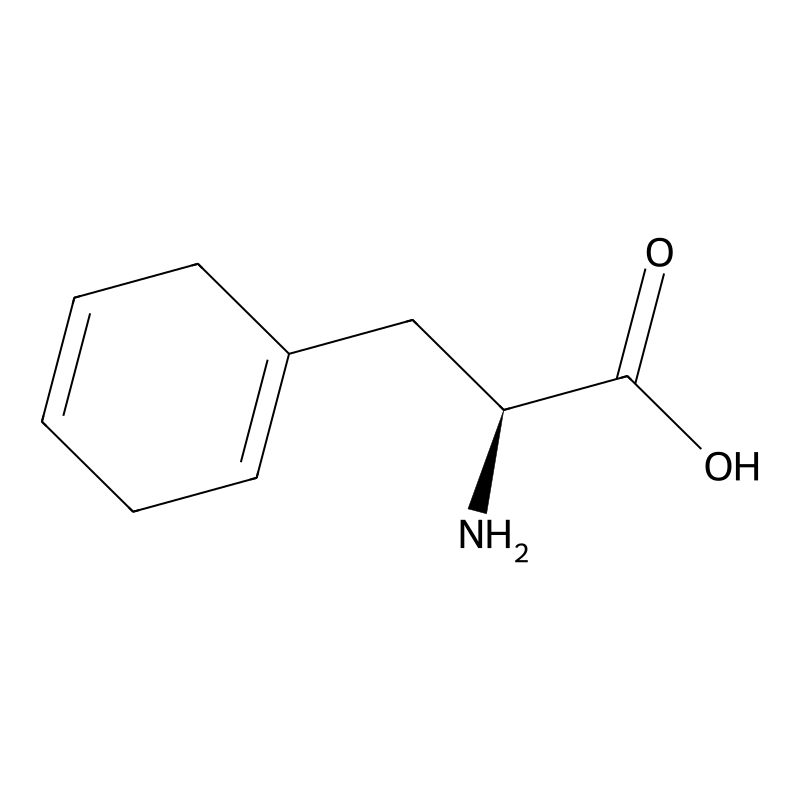2,5-Dihydrophenylalanine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
2,5-Dihydrophenylalanine is a non-proteinogenic amino acid characterized by its unique structure, which includes two hydrogen atoms added to the phenylalanine backbone. This compound is derived from prephenate and is known for its role in various biological processes. It is produced by certain bacteria, including those from the genera Actinobacteria and Gammaproteobacteria, and has been studied for its potential applications in medicine and biochemistry .
The biological activity of 2,5-dihydrophenylalanine has garnered attention due to its potential as an inducer of apoptosis in cancer cells. Studies have shown that this compound can activate caspase-3, a key enzyme in the apoptotic pathway, in human promyelocytic leukemia cells (HL-60) at significant levels . Furthermore, it exhibits antimicrobial properties and has been implicated in the biosynthesis of antibiotics by certain bacteria .
The synthesis of 2,5-dihydrophenylalanine can be achieved through several methods:
- Biosynthetic Pathways: It is produced naturally by bacteria through the conversion of prephenate via specific enzymatic reactions.
- Chemical Synthesis: Laboratory synthesis often involves starting from phenylalanine or related compounds and employing reduction techniques to achieve the desired dihydro structure.
These methods highlight the compound's versatility and significance in both natural and synthetic chemistry contexts.
2,5-Dihydrophenylalanine has several notable applications:
- Antibiotic Development: Due to its antimicrobial properties, it is being explored as a potential lead compound for new antibiotics.
- Cancer Research: Its ability to induce apoptosis makes it a candidate for further research in cancer therapies.
- Biochemical Studies: It serves as an important model compound for studying enzyme mechanisms and metabolic pathways involving phenylalanine derivatives.
Interaction studies involving 2,5-dihydrophenylalanine focus on its role as a substrate for various enzymes. For instance, its interaction with phenylalanine hydroxylase has been extensively studied to understand how structural modifications affect enzyme activity and substrate specificity . Additionally, investigations into its binding properties with metal ions have revealed interesting coordination chemistry that may have implications for drug design .
Several compounds share structural similarities with 2,5-dihydrophenylalanine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Phenylalanine | Aromatic amino acid | Precursor to neurotransmitters |
| Tyrosine | Hydroxylated derivative of phenylalanine | Involved in melanin production |
| Tryptophan | Indole-containing amino acid | Precursor to serotonin |
| 4-Hydroxyphenylalanine | Hydroxylated derivative | Involved in metabolic pathways |
Uniqueness of 2,5-Dihydrophenylalanine: Unlike these compounds, 2,5-dihydrophenylalanine features a unique dihydro structure that imparts distinct biochemical properties and enhances its potential as an antibiotic and anticancer agent.
The genetic basis for H2Phe production was resolved through comparative genomics and knockout studies in Photorhabdus luminescens. A three-gene cluster (plu3042–plu3044) was identified as essential for H2Phe biosynthesis. Homologs of these genes are conserved in Streptomyces arenae and other Actinobacteria, suggesting an evolutionarily conserved pathway.
Enzymatic Roles in the Gene Cluster
- Plu3043: Functions as a prephenate decarboxylase, catalyzing the non-aromatizing decarboxylation of prephenate to yield 2,5-dihydro-4-hydroxybenzoylpyruvate (H2HPP).
- Plu3042: A transaminase that converts H2HPP into 2,5-dihydrotyrosine using glutamate as an amino donor.
- Plu3044: Hypothesized to stabilize intermediates or regulate substrate channeling, though its exact role remains under investigation.
Table 1: Key Enzymes in H2Phe Biosynthesis
| Enzyme | Function | Organism |
|---|---|---|
| Plu3043 | Prephenate decarboxylase | P. luminescens |
| Plu3042 | Transaminase | P. luminescens |
| PAH | Phenylalanine hydroxylase* | Streptomyces arenae |
Note: PAH in *S. arenae is implicated in shikimate pathway rerouting.






